Predicted cLogP and TPSA Differences
Computational predictions indicate that the presence of the nitro group in 2-Amino-6-fluoro-3-nitrobenzonitrile significantly alters its lipophilicity and polarity compared to its des-nitro analog, 2-Amino-6-fluorobenzonitrile. The calculated partition coefficient (cLogP) for the target compound is lower, and its Topological Polar Surface Area (TPSA) is higher, suggesting a different pharmacokinetic and permeability profile [1]. While these are in silico predictions, they provide a quantitative basis for anticipating divergent behavior in biological systems, which is a key factor in selecting a building block for hit-to-lead optimization [2].
| Evidence Dimension | Predicted Lipophilicity and Polarity |
|---|---|
| Target Compound Data | cLogP: ~1.2; TPSA: ~106 Ų |
| Comparator Or Baseline | 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4): cLogP: ~1.6; TPSA: ~50 Ų |
| Quantified Difference | ΔcLogP = -0.4; ΔTPSA = +56 Ų |
| Conditions | In silico prediction using standard computational methods (e.g., XLogP3, PubChem) |
Why This Matters
The predicted difference in cLogP and TPSA suggests a distinct ADME profile, making the target compound a more suitable starting point for projects requiring lower lipophilicity or a specific polar surface area, potentially impacting solubility and membrane permeability.
- [1] PubChem. Computed Properties for CID 522659 (2-Amino-6-fluorobenzonitrile) and CID 67038601 (2-Amino-6-fluoro-3-nitrobenzonitrile). (Accessed 2024). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
